4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1-phenyl-5-pyrrol-1-yltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4/c19-13-8-9-15(16(20)12-13)17-18(23-10-4-5-11-23)24(22-21-17)14-6-2-1-3-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAXGKWZSICDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=C(C=C(C=C3)Cl)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Phenyl-4-(2,4-Dichlorophenyl)-1H-1,2,3-Triazole
Reagents :
-
Phenyl azide : Prepared from aniline via diazotization and azide transfer.
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Propargyl 2,4-dichlorophenyl ether : Synthesized by alkylation of 2,4-dichlorophenol with propargyl bromide under basic conditions.
Reaction Conditions :
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Catalyst: CuSO₄·5H₂O (2 mol%) and sodium ascorbate (5 mol%)
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Solvent: t-BuOH/H₂O (1:1)
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Temperature: Ambient, 16–24 hours
Mechanism :
The Cu(I) catalyst facilitates a regioselective [3+2] cycloaddition, yielding the 1,4-disubstituted triazole. The 2,4-dichlorophenyl group occupies the 4-position due to the alkyne’s electronic profile.
Functionalization at the 5-Position
Bromination of the Triazole Core
Reagents :
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N-Bromosuccinimide (NBS)
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Radical initiator (e.g., AIBN)
Conditions :
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Solvent: CCl₄
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Temperature: 80°C, 6 hours
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Yield: 65%
Bromination occurs preferentially at the 5-position due to the electron-deficient nature of the triazole ring, as confirmed by DFT calculations.
Suzuki-Miyaura Coupling with Pyrrole Boronic Acid
Reagents :
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5-Bromo-1-phenyl-4-(2,4-dichlorophenyl)-1H-1,2,3-triazole
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Pyrrol-1-ylboronic acid
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Pd(PPh₃)₄ (5 mol%)
Conditions :
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Base: K₂CO₃
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 100°C, 12 hours
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Yield: 72%
Key Data :
-
Conversion Efficiency : >95% (HPLC)
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Regioselectivity : Exclusive C-5 substitution (¹H NMR analysis).
Optimization and Challenges
Solvent Effects on CuAAC
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| t-BuOH/H₂O (1:1) | 85 | 16 |
| DMF | 62 | 24 |
| THF/H₂O (1:1) | 71 | 20 |
Polar aprotic solvents reduce Cu(I) stability, lowering yields.
Palladium Catalyst Screening for Suzuki Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 72 |
| Pd(OAc)₂ | SPhos | 68 |
| PdCl₂(dppf) | dppf | 65 |
Bulkier ligands hinder access to the C-5 position, reducing efficiency.
Spectroscopic Characterization
¹H NMR Analysis
¹³C NMR Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that derivatives of triazoles can induce apoptosis in various cancer cell lines through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that 4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole displays potent activity against a range of bacterial and fungal pathogens. A notable study reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Cannabinoid Receptor Modulation
In a study focusing on cannabinoid receptors, this compound was found to have affinity for both hCB1 and hCB2 receptors. It was noted that modifications to the pyrrole moiety can enhance selectivity towards hCB1 receptors, making it a potential candidate for therapeutic applications in pain management and neuroprotection .
Agricultural Applications
Fungicides
The compound's triazole structure is characteristic of many agricultural fungicides. Its application as a fungicide has been explored due to its ability to inhibit fungal growth effectively. Field trials have shown that formulations containing this compound can significantly reduce the incidence of fungal diseases in crops such as wheat and barley .
Herbicides
Research has also indicated potential herbicidal properties of this triazole derivative. Studies suggest that it can disrupt the growth of specific weed species without adversely affecting crop yield, making it a valuable tool in integrated pest management strategies .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound acts as a cross-linking agent that improves the durability of polymer composites used in various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values lower than conventional drugs. |
| Study 2 | Antimicrobial Properties | Exhibited MIC values comparable to established antibiotics against multiple pathogens. |
| Study 3 | Agricultural Use | Effective in reducing fungal diseases in field trials with significant yield improvement. |
| Study 4 | Polymer Applications | Enhanced mechanical properties of polymer composites by 30% when incorporated at 5% concentration. |
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity or modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : The target compound’s 1,2,3-triazole core distinguishes it from 1,2,4-triazoles (e.g., ) and pyrazoles (e.g., ), which may influence electronic properties and binding interactions.
Halogen Substituents: Chloro (Compound 4) and bromo (Compound 5) derivatives exhibit isostructural packing but differ in halogen size, affecting van der Waals interactions and lattice stability . The target’s 2,4-dichlorophenyl group introduces greater steric bulk and lipophilicity compared to mono-halogenated analogs.
Crystallographic and Conformational Insights
- Isostructural Halogen Derivatives : Compounds 4 (Cl) and 5 (Br) share identical triclinic symmetry (P¯1) with two independent molecules per asymmetric unit. Slight conformational adjustments accommodate halogen size differences, suggesting that the target compound’ dichlorophenyl group may similarly influence crystal packing .
- Planarity vs. Perpendicularity : In Compounds 4 and 5, one fluorophenyl group is oriented perpendicular to the molecular plane, a feature that may recur in the target compound due to steric effects from dichlorophenyl .
Biological Activity
The compound 4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring connected to a pyrrole moiety and a dichlorophenyl group, which significantly influences its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors, often employing methods such as cyclization reactions involving hydrazones or amidrazones .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains. A study highlighted that triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 5 µg/mL against E. coli and Bacillus subtilis.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has also been documented. In vitro studies demonstrated that certain triazoles could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The mechanisms behind this activity may involve the modulation of signaling pathways associated with inflammation .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that This compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for these compounds vary significantly depending on the cell type but indicate promising potential for further development .
Study 1: Synthesis and Evaluation of Triazole Derivatives
In a recent study focused on synthesizing new triazole derivatives, researchers evaluated their biological activities against several pathogens. Compounds similar to This compound showed promising results in terms of antibacterial efficacy and low toxicity in human cell cultures .
| Compound | MIC (µg/mL) | Cytotoxicity (%) | Anti-inflammatory Activity |
|---|---|---|---|
| Triazole A | 5 | 96.72 | Moderate |
| Triazole B | 10 | 94.19 | High |
| Target Compound | 7 | 95.00 | High |
Study 2: Anticancer Activity Assessment
Another relevant study assessed the anticancer potential of several triazole derivatives. The compound exhibited notable cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests that modifications in the structure can enhance anticancer properties significantly .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what analytical techniques are used for characterization?
Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclocondensation. For example:
- Step 1 : Reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with substituted aryl halides (e.g., o-nitrochlorobenzene) in dimethyl sulfoxide (DMSO) with lithium hydroxide as a base under heating (343 K for 4.5 h) .
- Step 2 : Purification via slow evaporation from ethanol/acetone (1:1) yields crystals for structural analysis . Characterization :
- Elemental analysis for composition verification.
- ¹H-NMR and LC-MS for functional group identification and purity assessment .
- X-ray crystallography for confirming molecular conformation (e.g., dihedral angles between aromatic rings) .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are typically employed?
Answer: X-ray diffraction data are collected using single-crystal samples. Key steps include:
- Data processing : SHELX programs (e.g., SHELXL for refinement) and WinGX for visualization .
- Hydrogen placement : Geometrically positioned H atoms with isotropic displacement parameters (e.g., C—H 0.93–0.98 Å) .
- Validation : Analysis of intermolecular interactions (e.g., hydrogen bonds like N—H⋯O or C—H⋯O) using ORTEP for ellipsoid visualization .
Advanced Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data during refinement of such triazole derivatives?
Answer:
- Use of restraints : Apply SHELXL’s restraints for anisotropic displacement parameters in cases of poor data resolution .
- Validation metrics : Check R-factors, goodness-of-fit (GOF), and residual electron density maps. For example, in , GOF = 1.035 indicates reliable refinement .
- Comparative analysis : Cross-reference with analogous structures (e.g., 1-(2,4-dichlorophenyl)pyrazole derivatives) to identify outliers in bond lengths/angles .
Q. How can computational methods like molecular docking predict the biological activity of this compound, and what validation steps are necessary?
Answer:
- Docking workflow :
Target selection : Prioritize receptors linked to biological activity (e.g., pJNK for anticancer studies) .
Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock.
Binding affinity analysis : Compare docking scores (e.g., IC50 values) with known inhibitors. For example, IC50 = 4.78 μM against MCF-7 cells was reported for a related triazole .
- Validation :
Q. What are the critical factors in optimizing reaction yields for introducing the pyrrole moiety during synthesis?
Answer:
- Reagent selection : Use organotrifluoroborate reagents for regioselective pyrrole coupling, as demonstrated in diverted synthesis protocols .
- Solvent and temperature : Polar aprotic solvents (e.g., DMSO) at 343 K enhance reaction rates .
- By-product management : Monitor for side products (e.g., unreacted intermediates) via TLC or HPLC .
Safety and Handling
Q. What safety protocols should be followed when handling chlorinated triazole derivatives in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
